2-(2,6-Difluorophenyl)piperidine

Description

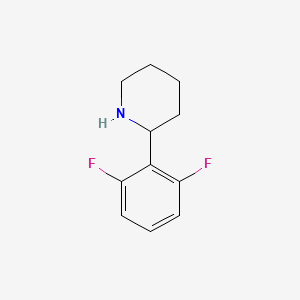

2-(2,6-Difluorophenyl)piperidine is a chemical compound with the molecular formula C11H13F2N. It is a derivative of piperidine, a six-membered heterocyclic amine, where two fluorine atoms are substituted at the 2 and 6 positions of the phenyl ring.

Properties

Molecular Formula |

C11H13F2N |

|---|---|

Molecular Weight |

197.22 g/mol |

IUPAC Name |

2-(2,6-difluorophenyl)piperidine |

InChI |

InChI=1S/C11H13F2N/c12-8-4-3-5-9(13)11(8)10-6-1-2-7-14-10/h3-5,10,14H,1-2,6-7H2 |

InChI Key |

ZJSJQCCQDQMOPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=C(C=CC=C2F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Difluorophenyl)piperidine typically involves the reaction of 2,6-difluorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of 2-(2,6-Difluorophenyl)piperidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Difluorophenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Difluorophenyl)piperidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its interactions with biological targets.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are involved in cell proliferation, survival, and apoptosis. These interactions can lead to the inhibition of cancer cell growth and the induction of cell death through caspase-dependent mechanisms .

Comparison with Similar Compounds

Piperidine: A parent compound with a six-membered ring containing one nitrogen atom.

2,6-Difluorobenzylamine: A structurally similar compound with two fluorine atoms on the benzyl ring.

2,6-Difluorophenylacetic acid: Another derivative with similar fluorine substitution patterns.

Uniqueness: 2-(2,6-Difluorophenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, making it a valuable scaffold in drug design and development .

Biological Activity

2-(2,6-Difluorophenyl)piperidine is an organic compound notable for its unique structural characteristics and significant biological activity. Its molecular formula is C₁₂H₁₄F₂N, with a molecular weight of approximately 227.25 g/mol. The presence of fluorine atoms in the 2 and 6 positions of the phenyl ring enhances its lipophilicity and receptor binding affinity, which are critical factors influencing its pharmacological effects.

Research has identified 2-(2,6-Difluorophenyl)piperidine as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme pivotal in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, positioning this compound as a candidate for anticancer therapies. Additionally, its interaction with neurotransmitter receptors suggests further applications in treating neurological disorders.

Biological Activity Overview

The compound exhibits a range of biological activities, which can be summarized as follows:

- Anticancer Properties : Inhibition of CDK2 leads to potential anticancer effects.

- Neurological Applications : Interaction with neurotransmitter receptors indicates potential use in treating neurological disorders.

Comparative Analysis of Similar Compounds

To understand the uniqueness of 2-(2,6-Difluorophenyl)piperidine, it is essential to compare it with structurally similar compounds. The following table highlights key differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(2,4-Difluorobenzyl)piperidine | Contains a difluorobenzyl group | Different fluorine substitution pattern |

| N-(2,6-Difluorobenzyl)piperidine | Lacks hydrochloride form | May exhibit different pharmacological profiles |

| 4-(Trifluoromethylphenyl)methylpiperidine | Contains trifluoromethyl instead | Potentially different biological activity |

The distinct arrangement of fluorine atoms in 2-(2,6-Difluorophenyl)piperidine significantly affects its electronic properties and biological activity.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of 2-(2,6-Difluorophenyl)piperidine:

- Inhibition Studies : A study demonstrated that the compound effectively inhibits CDK2 activity in vitro, leading to reduced proliferation of cancer cell lines.

- Neurotransmitter Interaction : Another research highlighted its affinity for serotonin receptors, suggesting potential applications in mood disorders.

- Pharmacokinetic Properties : Research into its pharmacokinetics indicates favorable absorption and distribution characteristics due to its lipophilic nature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.